1-Methylcyclobutyl Chloroformate
Description
1-Methylcyclobutyl chloroformate is a chloroformate ester characterized by a cyclobutane ring substituted with a methyl group and a reactive chloroformate (-O-CO-Cl) moiety. Their reactivity stems from the electrophilic carbonyl carbon, enabling nucleophilic substitutions with alcohols, amines, and thiols .
Structurally, 1-methylcyclobutyl chloroformate combines the steric effects of a strained cyclobutane ring with the methyl substituent, which may influence its reactivity and stability compared to other chloroformates.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(1-methylcyclobutyl) carbonochloridate |
InChI |
InChI=1S/C6H9ClO2/c1-6(3-2-4-6)9-5(7)8/h2-4H2,1H3 |
InChI Key |
KRBGYDCLWILXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
1-Methylcyclobutyl Chloroformate can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The general reaction scheme is as follows:
[ \text{1-Methylcyclobutanol} + \text{Phosgene} \rightarrow \text{1-Methylcyclobutyl Chloroformate} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling reactive intermediates like phosgene .
Chemical Reactions Analysis
1-Methylcyclobutyl Chloroformate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example: [ \text{1-Methylcyclobutyl Chloroformate} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ] [ \text{1-Methylcyclobutyl Chloroformate} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 1-methylcyclobutanol and hydrochloric acid: [ \text{1-Methylcyclobutyl Chloroformate} + \text{H}_2\text{O} \rightarrow \text{1-Methylcyclobutanol} + \text{HCl} ]
-
Decomposition: : It can decompose to form 1-methylcyclobutyl chloride and carbon dioxide: [ \text{1-Methylcyclobutyl Chloroformate} \rightarrow \text{1-Methylcyclobutyl Chloride} + \text{CO}_2 ]
Common reagents used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed .
Scientific Research Applications
1-Methylcyclobutyl Chloroformate has several applications in scientific research:
-
Organic Synthesis: : It is used as a reagent for introducing the 1-methylcyclobutyl group into various organic molecules, which can be useful in the synthesis of pharmaceuticals and agrochemicals .
-
Analytical Chemistry: : It is employed in gas chromatography-mass spectrometry (GC-MS) for the derivatization of polar compounds, making them more volatile and easier to analyze .
-
Biological Studies: : It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of carbamate derivatives .
Mechanism of Action
The mechanism of action of 1-Methylcyclobutyl Chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and water. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
The following comparison focuses on structurally or functionally analogous chloroformates, including methyl chloroformate , ethyl chloroformate , cyclopentyl chloroformate , and cetyl chloroformate , based on available data.
Key Differences
Reactivity :
- Methyl and ethyl chloroformates exhibit high reactivity due to minimal steric hindrance, enabling rapid acylation . Cyclopentyl and cetyl derivatives are slower due to bulkier substituents .
- Methyl chloroformate decomposes upon heating to release CO₂ and HCl, limiting high-temperature applications .
Toxicity :
- Methyl chloroformate is highly corrosive, causing severe skin/eye damage and respiratory irritation . Ethyl chloroformate shares similar hazards but is less volatile .
- Cetyl chloroformate’s lower volatility reduces inhalation risks but necessitates precautions for dermal exposure .
Applications :
- Methyl/ethyl derivatives are preferred for small-molecule derivatization (e.g., GC analysis) due to rapid reaction kinetics .
- Cyclopentyl chloroformate is favored in API synthesis for controlled reactivity , while cetyl derivatives are used in lipid-based formulations .
Table 2: Toxicity and Regulatory Data
Research Findings and Industrial Relevance
- Derivatization Efficiency: Ethyl chloroformate outperforms methyl and menthyl derivatives in derivatizing seleno amino acids for GC analysis, achieving >90% yield under optimized conditions .
- Thermal Stability : Cyclopentyl chloroformate’s higher boiling point (~180°C) makes it suitable for high-temperature syntheses compared to methyl derivatives .
- Safety Protocols : Methyl chloroformate requires stringent controls (e.g., local exhaust ventilation, chemical-resistant gloves) due to its acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
